molecular formula C6H5N3O B2928251 4-Azidophenol CAS No. 24541-43-3

4-Azidophenol

Cat. No. B2928251
CAS RN: 24541-43-3
M. Wt: 135.126
InChI Key: ABSZNIJDTSIVHN-UHFFFAOYSA-N
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Description

4-Azidophenol is an organic compound with the molecular formula C6H5N3O . It has an average mass of 135.123 Da and a monoisotopic mass of 135.043259 Da .


Synthesis Analysis

4-Azidophenol can be synthesized from 4-aminophenol using 6N hydrochloric acid, sodium nitrite, and an aqueous solution of sodium azide . The reaction of 4-azidophenol with benzyl bromide derivatives in the presence of potassium carbonate has also been reported .


Molecular Structure Analysis

The molecular structure of 4-Azidophenol consists of a phenol group (a benzene ring with a hydroxyl group) and an azide group attached to the fourth carbon of the benzene ring .


Chemical Reactions Analysis

4-Azidophenols have been photolysed in N2 matrices at 12–14 K and subjected to flash vacuum pyrolysis (FVP) with subsequent trapping of the products in N2 matrices . The reactions were followed by IR spectroscopy .


Physical And Chemical Properties Analysis

4-Azidophenol is a white to light yellow powder. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane, but insoluble in water.

Scientific Research Applications

  • Enzymatic Activity and Drug Interactions : 4-Azidophenol derivatives, such as 4-Azido-2-hydroxybenzoic acid, have been used to study the binding sites and enzymatic activities of specific proteins like UDP-glucuronosyltransferases. These studies have implications for understanding how drugs interact with enzymes in the body (Xiong et al., 2006).

  • Mitochondrial Function Studies : Research has utilized derivatives of 4-Azidophenol, such as 2-Azido-4-nitrophenol, to study mitochondrial uncoupling and the binding of uncouplers to mitochondrial components. This has implications for understanding cellular energy production and its regulation (Hanstein & Hatefi, 1974).

  • Synthetic Chemistry : 4-Azidophenols have been used in low-temperature matrices to synthesize novel compounds like 4H-Azepin-4-ones, contributing to the development of new synthetic methods in organic chemistry (Dunkin et al., 1997).

  • Polymer Science : Azidophenols have been incorporated into the synthesis of aromatic polyesters, leading to new materials with potential applications in various industries. These studies contribute to the field of polymer science and material engineering (Nagane et al., 2019).

  • Bioconjugation Techniques : The photochemical properties of compounds like 4-(6-formyl-3-3-azidophenoxy)butyrimidate have been utilized to study protein interactions, offering a method for identifying neighboring relationships between proteins in biological systems (Maassen, 1979).

  • Photolithographic Patterning : Azidophenols have been adapted for photolithographic patterning, especially in DNA-based applications. This has implications for synthetic biology, drug screening, and diagnostics (El Muslemany et al., 2014).

Safety And Hazards

While specific safety data for 4-Azidophenol was not found, it’s important to note that azides are generally considered hazardous due to their high reactivity and potential to explode under certain conditions .

properties

IUPAC Name

4-azidophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSZNIJDTSIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidophenol

Synthesis routes and methods

Procedure details

4-Azidophenol was prepared similarly to 3-azidophenol, using 4-aminophenol (5.0 g) instead of 3-aminophenol. This gave 5.27 g (85% yield) of a dark red oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.48 (s, 1H, Ar—OH), 6.94 (m, 4H, Ar—H). 13C NMR (MeOD-d4, 75 MHz, ppm): 156.4, 132.4, 121.1, 117.7. FT-IR (cm−1): 3372, 2113, 2072.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Citations

For This Compound
93
Citations
IR Dunkin, AA El Ayeb, SL Gallivan… - Journal of the Chemical …, 1997 - pubs.rsc.org
… The compounds studied were 4-azidophenol, which was prepared in a purer form than … and 2-chloro-6-methyl derivatives of 4-azidophenol, and a heterocyclic analogue, 5-azido-8…
Number of citations: 20 pubs.rsc.org
G Chen, E Battaglia, C Senay, CN Falany… - Protein …, 1999 - Wiley Online Library
… A radioactive photoaffinity probe, 2-iodo-4-azidophenol, had been … with 2-iodo-4-azidophenol was greatly enhanced in the … AzMC is obviously different from 2-iodo-4-azidophenol as a …
Number of citations: 40 onlinelibrary.wiley.com
H Jawale, S Mistry, C Conder… - The Journal of Organic …, 2021 - ACS Publications
… organic layers were washed with sodium bicarbonate and brine, dried over magnesium sulfate, and the solvent was evaporated under reduced pressure to yield 4-azidophenol as a …
Number of citations: 2 pubs.acs.org
DM Otterness, SP Powers, LJ Miller… - Molecular …, 1989 - ASPET
… Because of the very high affinity of TS PST for 2-halogenated phenols, 2-iodo-4-azidophenol (IAP) was synthesized and tested for this purpose. The Km predicted for IAP on the basis of …
Number of citations: 10 molpharm.aspetjournals.org
JA Maassen, W Möller - Methods in Enzymology, 1977 - Elsevier
… Furthermore, incubation of APh-GDP with alkaline phosphatase (intestinal) and phosphodiesterase (snake venom) liberates 4-azidophenol. This leads to an increase in absorption …
Number of citations: 5 www.sciencedirect.com
JA Maassen, W Möller - Proceedings of the National …, 1974 - National Acad Sciences
… 4-azidophenol at the a-phosphate group ([3H]APhGDP). … 4-Azidophenol was prepared according to themethod de… which a solution of 145 mg (1 mmol) of 4azidophenol in 5 ml ofdry 1,2-…
Number of citations: 92 www.pnas.org
AE Ayeb - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
… Photolysis of 2,6-dichloro-4-azidophenol and 2,6-dibromo-4-azidophenol in N2 or Ar matrices at 12-14 K results in ring expansion, yielding in each case either the corresponding …
Number of citations: 8 pubs.rsc.org
C Fotea, C D'Silva - International journal of adhesion and adhesives, 2005 - Elsevier
… Several reagents were investigated which included 4-azidophenol (1), 3-azidophenol (2), 4-(2,2′-iminodiethanol)-3-nitrophenylazide (4) and 4-azido-(2,2′-iminodiethanol)…
Number of citations: 6 www.sciencedirect.com
A Kumar, QN Ahmed - European Journal of Organic Chemistry, 2017 - Wiley Online Library
… between 2-oxo aldehydes 1 (1 mmol) and 4-azidophenol [2; 1.1 mmol; Experiment (2)], we … and 3a certainly indicated the crucial role of 4-azidophenol in facilitating attack of the BTZ […
DJ Lecount - Progress in Heterocyclic Chemistry, 1995 - Elsevier
… In a recent paper it has been demonstrated that the photolysis of 2,6-dichloro- and 2,6-dibromo-4-azidophenol in low concentration affords the corresponding hydroxydidehydroazepine …
Number of citations: 2 www.sciencedirect.com

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